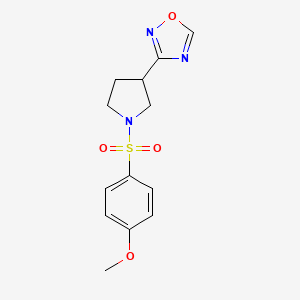

![molecular formula C21H23N3OS B2882074 4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886915-75-9](/img/structure/B2882074.png)

4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

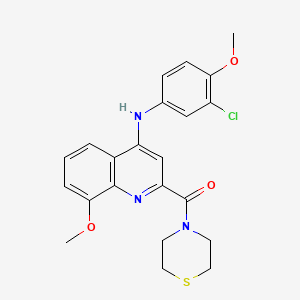

4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole (DMAPT) is a synthetic compound that has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation and cell proliferation.

Scientific Research Applications

Antibacterial Activity

Compounds with similar structures, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . These compounds were evaluated for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

Antipsychotic Drugs

Piperazine derivatives, which are part of the structure of the compound , are known to have antipsychotic effects . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Antiviral Drugs

Piperazine derivatives are also known to have antiviral properties . This suggests that “4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could potentially be used in the development of new antiviral drugs .

Antifungal and Antibacterial Agents

Benzisothiazole derivatives, which are part of the structure of the compound , have been found to have antifungal and antibacterial properties . This suggests potential applications in the development of new antifungal and antibacterial agents .

Treatment of Urinary Dysfunction

Benzisothiazole derivatives have been used in drugs for the treatment of urinary dysfunction . This suggests that “4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could potentially be used in the treatment of urinary dysfunction .

Antidepressant Drugs

Piperazine derivatives are known to have antidepressant effects . This suggests that “4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could potentially be used in the development of new antidepressant drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to targetDNA gyrase , a type of topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Mode of Action

It is suggested that similar compounds may have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect . This interaction with DNA gyrase could lead to changes in the DNA structure, inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of bacteria .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally affect the action of similar compounds .

properties

IUPAC Name |

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-15-8-9-18-20(16(15)2)22-21(26-18)24-12-10-23(11-13-24)19(25)14-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPXPRFKXJDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)